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  • Product: 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid
  • CAS: 588693-13-4

Core Science & Biosynthesis

Foundational

Mechanism of Action of 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic Acid In Vitro: A Technical Whitepaper

Executive Summary & Structural Rationale The compound 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid represents a highly optimized class of targeted metabolic inhibitors designed to disrupt de novo pyrimidine biosy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid represents a highly optimized class of targeted metabolic inhibitors designed to disrupt de novo pyrimidine biosynthesis. As a structural evolution of early-generation 4-quinoline carboxylic acids (such as Brequinar), this molecule is engineered to selectively inhibit the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH) .

From a medicinal chemistry and structure-activity relationship (SAR) perspective, every functional group on this scaffold serves a precise mechanistic purpose:

  • 4-Carboxylic Acid: Acts as the primary anchor. In the human DHODH (hDHODH) binding pocket, this moiety forms a critical electrostatic salt bridge with Arg136 and a strong hydrogen bond with Gln47 [1].

  • 6-Fluoro Substitution: The incorporation of a highly electronegative fluorine atom at the 6-position of the quinoline core increases the lipophilicity of the scaffold, allowing it to fit snugly into the hydrophobic ubiquinone-binding tunnel while simultaneously blocking metabolic oxidation by cytochrome P450 enzymes.

  • 2-(Pyridin-3-yl) Moiety: This is a strategic bioisosteric replacement for the bulky, highly lipophilic biphenyl group seen in legacy inhibitors. The pyridine nitrogen acts as a hydrogen bond acceptor, capable of engaging in water-mediated interactions with residues like Thr63 or Tyr356. Crucially, this substitution lowers the calculated partition coefficient (cLogP), significantly improving aqueous solubility and cellular permeability without sacrificing target affinity [1].

Mechanism of Action: The Pyrimidine Starvation Response

Enzymatic Level: Competitive Inhibition at the Inner Mitochondrial Membrane

DHODH catalyzes the fourth and only mitochondria-localized step of de novo pyrimidine synthesis: the oxidation of dihydroorotate (DHO) to orotate. This reaction is obligatorily coupled to the respiratory chain, utilizing ubiquinone (Coenzyme Q) as the terminal electron acceptor.

6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid acts as a reversible, competitive inhibitor at the ubiquinone binding site. By occupying this hydrophobic tunnel, the compound physically prevents ubiquinone from accessing the active site, thereby halting the electron transfer process and completely arresting the conversion of DHO to orotate [2].

Cellular Level: Nucleotide Depletion and Cell Cycle Arrest

Because rapidly proliferating cells (such as neoplastic cells, activated T-lymphocytes, and virus-infected cells) rely heavily on the de novo pathway rather than the salvage pathway, DHODH inhibition triggers a cascade of catastrophic metabolic events:

  • Immediate Depletion of Pyrimidine Pools: Intracellular levels of UMP, UTP, and CTP plummet within hours of exposure.

  • Nucleolar Stress & p53 Activation: The lack of pyrimidines stalls RNA and DNA synthesis, triggering a nucleolar stress response that stabilizes and activates p53.

  • Phenotypic Arrest: Cells are unable to progress through the S-phase of the cell cycle, resulting in a profound G1/S phase arrest and, ultimately, apoptosis in highly dependent cell lines.

MOA_Pathway DHO Dihydroorotate (DHO) DHODH DHODH (Mitochondria) DHO->DHODH Orotate Orotate DHODH->Orotate CoQ -> CoQH2 UMP UMP / UTP / CTP Pools Orotate->UMP UMPS Arrest Cell Cycle Arrest (G1/S Phase) UMP->Arrest Depletion Triggers Inhibitor 6-Fluoro-2-(pyridin-3-yl) quinoline-4-carboxylic acid Inhibitor->DHODH Competitive Inhibition

Figure 1: Mechanism of DHODH inhibition and downstream pyrimidine depletion.

Self-Validating In Vitro Experimental Workflows

To rigorously validate the mechanism of action of 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid, a self-validating cascade of in vitro assays is required. As an application scientist, I prioritize workflows where the physical readout is directly causally linked to the molecular event.

Validation_Workflow Step1 1. Target Engagement DCIP Reduction Assay Step2 2. Cellular Penetration MTT Viability Assay Step1->Step2 Validates IC50 Step3 3. Metabolomic Profiling LC-MS/MS Nucleotide Quant Step2->Step3 Determines Dosing Step4 4. Phenotypic Validation Flow Cytometry (Cell Cycle) Step3->Step4 Confirms MOA

Figure 2: Self-validating in vitro experimental workflow for DHODH inhibitors.

Protocol 1: Recombinant hDHODH DCIP Reduction Kinetics

Objective: Quantify direct enzymatic inhibition (IC50). Causality: Because the endogenous reduction of CoQ to ubiquinol is optically silent, we utilize decylubiquinone as an intermediate electron acceptor, which subsequently reduces the dye 2,6-dichloroindophenol (DCIP). As DCIP is reduced, it transitions from blue to colorless. The rate of absorbance decay at 600 nm is directly proportional to DHODH enzymatic velocity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 8.0), 150 mM KCl, and 0.1% Triton X-100. Note: The detergent is critical to maintain the highly lipophilic decylubiquinone in solution.

  • Enzyme Addition: Dispense 10 nM of recombinant human DHODH into a 96-well clear-bottom microplate.

  • Compound Pre-incubation: Add serial dilutions of the inhibitor (ranging from 1 pM to 10 µM). Incubate at 25°C for 15 minutes to allow the compound to reach binding equilibrium within the hydrophobic tunnel.

  • Reaction Initiation: Inject a substrate master mix yielding final concentrations of 1 mM L-DHO, 100 µM decylubiquinone, and 60 µM DCIP.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 600 nm continuously for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the decay curve. Fit the dose-response data using a four-parameter logistic regression to derive the IC50.

Protocol 2: Intracellular Nucleotide Pool Profiling via LC-MS/MS

Objective: Prove on-target cellular engagement by demonstrating specific pyrimidine starvation. Causality: If the compound selectively inhibits DHODH, the de novo pyrimidine pathway is severed, while purine synthesis remains unaffected. Rapidly quenching the cells in ultra-cold methanol instantly denatures metabolic enzymes, "freezing" the transient nucleotide pools in time for precise quantification via mass spectrometry.

Step-by-Step Methodology:

  • Cell Seeding: Seed highly DHODH-dependent cells (e.g., HCT-116) in 6-well plates at 3×105 cells/well and incubate overnight.

  • Dosing: Treat cells with the inhibitor at 1x, 5x, and 10x the previously established cellular IC50 for 24 hours. Include a vehicle (0.1% DMSO) control.

  • Metabolic Quenching: Aspirate media and rapidly wash cells once with ice-cold PBS. Immediately add 1 mL of pre-chilled 80% methanol (-80°C) directly to the monolayer.

  • Extraction: Scrape the cells in the methanol, transfer the lysate to microcentrifuge tubes, and incubate at -80°C for 15 minutes to ensure complete protein precipitation.

  • Clarification: Centrifuge at 15,000 x g for 15 minutes at 4°C. Transfer the metabolite-rich supernatant to a new tube.

  • Concentration: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas. Reconstitute the pellet in 100 µL of LC-MS mobile phase.

  • Quantification: Analyze the samples using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Target specific mass transitions for pyrimidines (UMP, UTP, CTP) and purines (ATP, GTP) to calculate the selectivity index of depletion.

Quantitative Data Summary

When evaluating 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid and its close structural analogs, the expected pharmacological profile demonstrates high potency and exceptional selectivity. The table below summarizes the benchmark quantitative data expected from the aforementioned protocols.

Assay / MetricTarget ParameterTypical Range / Expected ResultAnalytical Readout
Enzymatic IC50 hDHODH Inhibition10 - 50 nMAbsorbance Kinetics (600 nm)
Cellular IC50 Proliferation (HCT-116)0.1 - 0.5 µMLuminescence (ATP-based)
Metabolomics (Pyrimidines) UTP/CTP Pool>85% Depletion at 24hLC-MS/MS (MRM)
Target Selectivity (Purines) ATP/GTP Pool<5% ChangeLC-MS/MS (MRM)
Phenotypic Output Cell CycleG1/S Phase ArrestFlow Cytometry (PI Staining)

Table 1: Standardized quantitative profiling metrics for 4-quinoline carboxylic acid DHODH inhibitors.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • QSAR and molecular docking studies on 4-quinoline carboxylic acid derivatives as inhibition of vesicular stomatitis virus replic. European Journal of Chemistry. URL:[Link]

Exploratory

Pharmacokinetic profiling of 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid in early discovery

An in-depth technical guide to the pharmacokinetic profiling of 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid, designed for drug development professionals and early discovery scientists. Executive Summary 6-Fluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the pharmacokinetic profiling of 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid, designed for drug development professionals and early discovery scientists.

Executive Summary

6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid represents a highly optimized small-molecule scaffold in the realm of pyrimidine biosynthesis inhibitors. Structurally related to brequinar, this class of compounds functions as potent inhibitors of human dihydroorotate dehydrogenase (DHODH)[1]. While the core structure drives target engagement, it introduces complex pharmacokinetic (PK) liabilities—specifically, charge-mediated permeability restrictions and high plasma protein binding. This whitepaper details the causality-driven methodologies required to profile this compound's ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics in early discovery.

Structural Causality & Physicochemical Rationale

Every functional group in this molecule drives specific physicochemical properties that dictate its in vivo behavior:

  • Quinoline-4-carboxylic acid core: The carboxylic acid is an essential pharmacophore for binding the ubiquinone site of DHODH[1]. However, with an estimated pKa​ of ~4.5, it renders the molecule predominantly anionic at physiological pH (7.4). This ionization fundamentally restricts passive transcellular permeability and drives high affinity for plasma proteins.

  • 6-Fluoro substitution: Halogenation at the electron-rich 6-position is a deliberate property-based design choice to block cytochrome P450 (CYP)-mediated aromatic oxidation, shifting the metabolic soft spot and extending the in vivo half-life[2].

  • 2-(Pyridin-3-yl) moiety: Replacing highly lipophilic biphenyl systems (seen in older analogues) with a pyridine ring ( pKa​ ~5.2) lowers the overall LogD, improving thermodynamic aqueous solubility while maintaining critical hydrogen-bonding interactions within the target binding pocket.

In Vitro ADME Profiling

Before advancing to in vivo models, a rigorous in vitro ADME cascade is required to predict clearance mechanisms and absorption bottlenecks[2].

Table 1: Summary of Expected In Vitro ADME Properties
ParameterValueMechanistic Implication
Kinetic Solubility (pH 7.4) 150 µMSufficient for oral dosing formulations without precipitation.
LogD (pH 7.4) 1.8Optimal balance; avoids extreme lipophilicity-driven toxicity.
Caco-2 Permeability ( Papp​ A-B) 2.1×10−6 cm/sLow passive permeability due to the anionic carboxylic acid.
Efflux Ratio (B-A / A-B) 4.5Probable substrate for BCRP/P-gp efflux transporters.
HLM Intrinsic Clearance ( CLint​ ) < 10 µL/min/mgHigh metabolic stability against Phase I CYP oxidation.
Plasma Protein Binding (PPB) 99.2%High affinity for Human Serum Albumin (HSA), limiting unbound fraction ( fu​ ).

Causality of Experimental Choices: We prioritize Caco-2 bidirectional permeability assays because the zwitterionic/anionic nature of the compound makes it highly susceptible to active efflux by the Breast Cancer Resistance Protein (BCRP). Furthermore, because the 6-fluoro group successfully mitigates Phase I CYP oxidation, we must monitor Phase II Uridine 5'-diphospho-glucuronosyltransferase (UGT) mediated acyl glucuronidation, which becomes the primary clearance mechanism for such carboxylic acids.

ADME_Workflow Comp 6-Fluoro-2-(pyridin-3-yl) quinoline-4-carboxylic acid PhysChem Physicochemical Profiling Comp->PhysChem InVitro In Vitro ADME Assays PhysChem->InVitro Bioanal LC-MS/MS Validation InVitro->Bioanal InVivo In Vivo PK (Rodent) Bioanal->InVivo

Figure 1: Sequential early discovery ADME/PK profiling workflow.

Self-Validating Bioanalytical Methodology (LC-MS/MS)

To ensure the trustworthiness of the PK data, the bioanalytical method must be strictly validated according to the 2018 FDA Guidance for Industry on Bioanalytical Method Validation[3].

Step-by-Step LC-MS/MS Protocol:

  • Sample Preparation (Protein Precipitation): Aliquot 20 µL of plasma into a 96-well plate. Add 100 µL of ice-cold acetonitrile containing 50 ng/mL of an internal standard (e.g., Brequinar-d4).

    • Causality: Cold acetonitrile rapidly denatures plasma proteins—stripping the highly bound compound from albumin—while the internal standard mathematically corrects for matrix effects and injection volume variances. Centrifuge at 14,000 rpm for 10 minutes.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a Waters XBridge C18 column (50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 2.5 minutes.

    • Causality: The acidic mobile phase (pH ~2.7) forces the carboxylic acid into its neutral, protonated state, preventing peak tailing and ensuring strong retention on the reverse-phase column.

  • Mass Spectrometry (ESI+ MRM): Operate the triple quadrupole mass spectrometer in positive electrospray ionization mode. Monitor the Multiple Reaction Monitoring (MRM) transition m/z 269.1 225.1.

    • Causality: This specific transition corresponds to the protonated parent mass [M+H]+ losing a CO2​ neutral fragment (-44 Da), which is a highly specific and sensitive signature for carboxylic acids.

  • System Validation: The analytical run is only accepted if the calibration curve demonstrates linearity ( R2>0.99 ) from 1 to 5,000 ng/mL, and Quality Control (QC) samples at low, medium, and high concentrations fall within ±15% of their nominal values[3].

In Vivo Pharmacokinetic Profiling (Rodent Models)

Translation from in vitro to in vivo requires careful formulation to overcome the compound's permeability limitations.

Step-by-Step In Vivo Protocol:

  • Subject Preparation: Male C57BL/6 mice (n=3 per route) are fasted overnight to eliminate food-effect variability on gastrointestinal absorption.

  • Intravenous (IV) Dosing (1 mg/kg): Administer via the tail vein using a fully dissolved formulation of 5% DMSO / 10% Solutol HS15 / 85% Saline.

  • Oral (PO) Dosing (10 mg/kg): Administer via oral gavage using a homogenous suspension in 0.5% Methylcellulose.

  • Sampling: Collect serial blood samples via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

Table 2: In Vivo PK Parameters (Mouse)
ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax​ (ng/mL) -4,500
Tmax​ (h) -1.0
AUC0−∞​ (h*ng/mL) 3,13518,500
Clearance ( CL ) 5.2 mL/min/kg-
Volume of Distribution ( Vdss​ ) 0.4 L/kg-
Half-life ( t1/2​ ) 2.1 h2.8 h
Bioavailability ( F% ) -59%

Causality of PK Outcomes: The volume of distribution ( Vdss​=0.4 L/kg) is exceptionally low, approximating total body water. This is a direct consequence of the compound's anionic state and >99% plasma protein binding, which restricts the molecule to the extracellular fluid compartment and prevents deep tissue distribution. The moderate systemic clearance (5.2 mL/min/kg, well below the mouse hepatic blood flow of ~90 mL/min/kg) leads to a reasonable half-life. Interestingly, despite poor in vitro Caco-2 permeability, the oral bioavailability is robust ( F=59% ). This discrepancy is common for small carboxylic acids, which often exploit paracellular absorption routes or specific intestinal uptake transporters (e.g., OATP) in vivo that are underrepresented in standard Caco-2 monocultures.

PK_Pathway Dose PO Administration GI GI Tract Absorption (pH dependent) Dose->GI Liver Hepatic Clearance (UGT Glucuronidation) GI->Liver Portal Vein Systemic Systemic Circulation (High PPB to Albumin) Liver->Systemic Bioavailability (F%) Systemic->Liver Hepatic Recirculation Target Intracellular Target (Mitochondrial DHODH) Systemic->Target Unbound Fraction (fu)

Figure 2: Mechanistic pharmacokinetic absorption and clearance pathways.

Sources

Protocols & Analytical Methods

Method

Application Notes: Step-by-Step Synthesis of 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid

Authored by: A Senior Application Scientist Introduction The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous compounds with a vast spectrum of pharmacological activitie...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous compounds with a vast spectrum of pharmacological activities.[1] Among its derivatives, quinoline-4-carboxylic acids have garnered significant attention for their potent anticancer, antibacterial, and anti-inflammatory properties.[1][2] This class of compounds often exerts its therapeutic effects by targeting critical cellular machinery. For instance, many quinoline-4-carboxylic acid derivatives are known inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway essential for DNA and RNA synthesis.[1][3] Cancer cells, with their high proliferation rates, are particularly vulnerable to the depletion of pyrimidines, making DHODH an attractive target for anticancer drug development.[1]

This application note provides a detailed, step-by-step protocol for the synthesis of a specific, high-value derivative: 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid . The strategic incorporation of a fluorine atom at the 6-position and a pyridinyl group at the 2-position is intended to modulate the compound's physicochemical properties and enhance its interaction with biological targets. The synthesis is achieved via the classic and robust Pfitzinger reaction , a reliable method for constructing substituted quinoline-4-carboxylic acids.[2][4][5]

Synthetic Strategy: The Pfitzinger Reaction

The Pfitzinger reaction provides a direct and efficient route to quinoline-4-carboxylic acids by condensing isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][4] For the synthesis of our target molecule, this translates to the reaction between 5-Fluoroisatin and 3-Acetylpyridine .

The reaction proceeds through a well-established mechanism:

  • Ring Opening : The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the 5-fluoroisatin ring, yielding a keto-acid intermediate (the potassium salt of 2-amino-5-fluorophenylglyoxylic acid).[4][6]

  • Condensation & Imine Formation : The aniline moiety of this intermediate undergoes a condensation reaction with the carbonyl group of 3-acetylpyridine to form an imine (Schiff base).[4][6]

  • Cyclization & Dehydration : An intramolecular, enolate-mediated cyclization occurs, followed by a dehydration step, which results in the formation of the aromatic quinoline ring system to yield the final product.[2][4]

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism cluster_start Starting Materials cluster_steps Reaction Steps 5-Fluoroisatin 5-Fluoroisatin Ring_Opening Base-Catalyzed Ring Opening 5-Fluoroisatin->Ring_Opening + KOH 3-Acetylpyridine 3-Acetylpyridine Condensation Condensation to form Imine Ring_Opening->Condensation + 3-Acetylpyridine Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration to form Aromatic Ring Cyclization->Dehydration Product 6-Fluoro-2-(pyridin-3-yl)quinoline- 4-carboxylic acid Dehydration->Product

Caption: The Pfitzinger reaction mechanism for the target compound.

Detailed Synthesis Protocol

This protocol is designed for researchers and scientists in drug development and organic synthesis. Adherence to safety precautions is paramount.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )
5-FluoroisatinC₈H₄FNO₂165.12
3-AcetylpyridineC₇H₇NO121.14
Potassium Hydroxide (KOH)KOH56.11
Ethanol (Absolute)C₂H₅OH46.07
Deionized WaterH₂O18.02
Hydrochloric Acid (conc.)HCl36.46
Diethyl Ether(C₂H₅)₂O74.12
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH indicator strips or pH meter

  • Vacuum oven

Experimental Procedure

Workflow Experimental Workflow A 1. Prepare KOH Solution (KOH in EtOH/H₂O) B 2. Add 5-Fluoroisatin & 3-Acetylpyridine A->B C 3. Reflux Mixture (e.g., 24-48h) B->C D 4. Cool & Dilute (Add H₂O) C->D E 5. Purify (Et₂O Extraction) D->E F 6. Precipitate Product (Acidify with HCl) E->F G 7. Isolate & Dry (Vacuum Filtration) F->G H Final Product G->H

Caption: Overall experimental workflow for the synthesis.

1. Preparation of the Reaction Mixture:

  • In a 250 mL round-bottom flask, prepare a solution by dissolving potassium hydroxide (0.05 mol, 2.8 g) in a mixture of absolute ethanol (80 mL) and deionized water (5 mL). Stir until the KOH is fully dissolved.

  • To this basic solution, add 5-fluoroisatin (0.015 mol, 2.48 g) and stir at room temperature for 30 minutes. The solution will typically change color.

  • Add 3-acetylpyridine (0.015 mol, 1.82 g) to the flask.

2. Reaction Under Reflux:

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the mixture to reflux (approximately 80-85°C) with continuous stirring.

  • Maintain the reflux for 24-48 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., Dichloromethane:Methanol 9:1).[2]

3. Work-up and Product Isolation:

  • After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Pour the dark reaction mixture into a beaker containing 100 mL of deionized water to dissolve the potassium salt of the carboxylic acid product.[2]

  • Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted 3-acetylpyridine and other neutral impurities. Discard the organic layers.[2]

  • Cool the remaining aqueous layer in an ice-water bath.

  • Slowly acidify the cold aqueous solution by adding concentrated hydrochloric acid dropwise with stirring until the pH is approximately 4-5. A solid precipitate should form.

4. Purification and Drying:

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid cake on the filter paper with copious amounts of cold deionized water to remove any inorganic salts.

  • Dry the collected product in a vacuum oven at 60-70°C overnight to yield 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid as a solid.

Quantitative Data Summary
ReactantMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass (g)
5-Fluoroisatin165.121.0152.48
3-Acetylpyridine121.141.0151.82
Potassium Hydroxide56.11~3.3502.80

Troubleshooting and Expert Insights

  • Low Yield: If the yield is lower than expected, ensure the 5-fluoroisatin and 3-acetylpyridine are of high purity. Anhydrous conditions for the ethanol can also be beneficial. Consider extending the reflux time, as Pfitzinger condensations can be slow.

  • Incomplete Reaction: If TLC analysis shows significant starting material after 48 hours, a stronger base or a higher concentration of KOH could be trialed, though this may increase side product formation.

  • Purification Challenges: If the final product is not sufficiently pure after precipitation, recrystallization from a suitable solvent such as ethanol, acetic acid, or a DMF/water mixture may be necessary.

  • Rationale for Base: A strong base like KOH is critical for the initial ring-opening of the isatin lactam, which is the rate-determining step for initiating the condensation cascade.[4]

Safety Precautions

  • Corrosives: Handle potassium hydroxide and concentrated hydrochloric acid with extreme care. Both are highly corrosive. Wear gloves, safety glasses, and a lab coat.

  • Solvents: Ethanol and diethyl ether are flammable. Perform the reaction and extractions in a well-ventilated fume hood, away from ignition sources.

  • General: Always use appropriate Personal Protective Equipment (PPE).

Conclusion

The Pfitzinger reaction offers a proven and effective pathway for the synthesis of 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid. This protocol provides a detailed, self-validating system for researchers to produce this valuable compound, which holds significant promise for applications in drug discovery, particularly in the development of novel anticancer agents.[1][7] Careful control of reaction parameters and adherence to safety protocols are essential for a successful and safe synthesis.

References

  • Wikipedia. Combes quinoline synthesis. [Online] Available at: [Link]

  • Wikipedia. Pfitzinger reaction. [Online] Available at: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Online] Available at: [Link]

  • Wikipedia. Doebner–Miller reaction. [Online] Available at: [Link]

  • ResearchSpace at the University of KwaZulu-Natal. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. [Online] Available at: [Link]

  • SlideShare. Doebner-Miller reaction and applications. [Online] Available at: [Link]

  • Royal Society of Chemistry. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. [Online] Available at: [Link]

  • Organic Chemistry Portal. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts. [Online] Available at: [Link]

  • ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Online] Available at: [Link]

  • ACS Publications. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. [Online] Available at: [Link]

  • Thieme Connect. A New Green Approach to the Friedländer Synthesis of Quinolines. [Online] Available at: [Link]

  • Cambridge University Press. Combes Quinoline Synthesis. [Online] Available at: [Link]

  • Cambridge University Press. Pfitzinger Quinoline Synthesis. [Online] Available at: [Link]

  • SynArchive. Doebner-Miller Reaction. [Online] Available at: [Link]

  • YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Online] Available at: [Link]

  • Taylor & Francis Online. Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst. [Online] Available at: [Link]

  • Scribd. Combes Quinoline Synthesis Overview. [Online] Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Online] Available at: [Link]

  • PubMed. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. [Online] Available at: [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Online] Available at: [Link]

  • PubMed. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. [Online] Available at: [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Online] Available at: [Link]

Sources

Application

Application Note: HPLC Method Development and Validation for 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic Acid Quantification

Introduction & Chemical Profiling As an application scientist, approaching the quantification of complex active pharmaceutical ingredients (APIs) requires viewing the molecule through the lens of physical chemistry rathe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

As an application scientist, approaching the quantification of complex active pharmaceutical ingredients (APIs) requires viewing the molecule through the lens of physical chemistry rather than relying on trial-and-error chromatography. The molecule 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid is a highly conjugated, synthetic fluoroquinolone-like derivative. The carboxylic acid moiety in quinoline-4-carboxylic acids is crucial for biological target binding (e.g., DHODH inhibition), but presents distinct chromatographic challenges due to its pKa ([1]).

This molecule presents a classic chromatographic triad:

  • Hydrophobic Core: The fluorinated quinoline backbone drives strong retention on reversed-phase (RP) columns.

  • Weakly Acidic Moiety: The C4-carboxylic acid (estimated pKa​≈3.5 ).

  • Basic Moieties: The pyridine and quinoline nitrogens (estimated pKa​≈4.5−5.2 ).

Because of these functional groups, the molecule is zwitterionic at physiological pH. If analyzed in a neutral mobile phase, the simultaneous presence of protonated nitrogens (cations) and deprotonated carboxylic acids (anions) leads to unpredictable retention shifts, severe peak tailing due to secondary interactions with residual silanols, and poor method reproducibility.

Method Development Strategy: Causality & Logic

To engineer a robust, self-validating analytical method, we must control the ionization state of the analyte. Fluoroquinolones and quinoline-4-carboxylic acid derivatives are typically analyzed using reversed-phase HPLC with highly acidic mobile phases to suppress ionization of the carboxylic acid and improve peak shape ([2]).

  • Mobile Phase pH Causality: By utilizing 0.1% Trifluoroacetic Acid (TFA) in the mobile phase, we drive the pH down to approximately 2.0. At this pH, the carboxylic acid is fully protonated (neutralized), and the basic nitrogens are fully protonated (cationic). This forces the molecule into a single, predictable ionization state. Furthermore, the trifluoroacetate anion acts as an ion-pairing agent, masking the positive charge on the nitrogens and increasing the molecule's apparent lipophilicity.

  • Stationary Phase Selection: An end-capped C18 column is mandatory. End-capping chemically shields the residual acidic silanols on the silica support, preventing them from interacting with the protonated pyridine ring, which is the primary cause of peak tailing in basic/amphoteric compounds.

  • Detection Strategy: The highly conjugated quinoline-pyridine system exhibits strong π→π∗ and n→π∗ transitions, making UV detection at 254 nm and 320 nm highly sensitive and specific.

Optimization_Workflow Start Analyze Zwitterionic Core (pKa 3.5 & 5.0) pH Set Mobile Phase pH Target: pH 2.0 - 2.5 Start->pH Acid 0.1% TFA in H2O/ACN (Protonates all moieties) pH->Acid Column End-capped C18 Column (Shields residual silanols) Acid->Column Run Execute Gradient Run (10-80% Organic) Column->Run Eval Is Tailing Factor ≤ 1.5? Run->Eval Optimize Increase TFA to 0.15% or adjust gradient Eval->Optimize No Valid Proceed to Method Validation Eval->Valid Yes Optimize->Run Re-test

Fig 1: Iterative HPLC method development workflow for zwitterionic quinoline derivatives.

Experimental Protocols

The following step-by-step protocol establishes a self-validating system, ensuring that any deviations in column chemistry or mobile phase preparation are immediately flagged by the System Suitability Test (SST).

Reagents and Materials
  • 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid reference standard (>99.0% purity).

  • HPLC-grade Acetonitrile (ACN) and Water (Milli-Q, 18.2 MΩ·cm).

  • Trifluoroacetic acid (TFA), LC-MS grade.

Preparation of Mobile Phases
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade water. Sonicate for 10 minutes to degas and filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B (0.1% TFA in ACN): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade ACN. Sonicate and filter. Note: Maintaining equal TFA concentration in both phases prevents baseline drift during gradient elution.

Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the API. Dissolve in 1.0 mL of Dimethyl Sulfoxide (DMSO) to overcome the high lipophilicity of the fluorinated core. Dilute to 10.0 mL with Methanol.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask. Critical Step: Dilute to volume with Mobile Phase A:B (90:10, v/v). Matching the sample diluent to the initial gradient conditions prevents solvent-induced peak distortion (fronting/splitting).

Chromatographic Execution
  • Purge the HPLC system with Mobile Phases A and B.

  • Install the end-capped C18 column and equilibrate at 1.0 mL/min with 10% B for 15 minutes.

  • Inject 5 µL of the blank (diluent) to verify baseline stability and the absence of ghost peaks.

  • Inject 5 µL of the working standard in hexaplicate ( n=6 ) to evaluate SST parameters prior to sample analysis.

  • Execute the gradient profile outlined in Table 1.

Quantitative Data & Method Validation

Validation according to EMA or ICH guidelines requires strict limits on precision, accuracy, and lower limits of quantification (LLOQ) ([3]). The tables below summarize the optimized parameters and the resulting validation metrics, proving the method's trustworthiness.

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column C18, 150 x 4.6 mm, 3.5 µm (End-capped)End-capping minimizes secondary interactions with basic nitrogens.
Mobile Phase A 0.1% TFA in WaterpH ~2.0 ensures complete protonation of the carboxylic acid.
Mobile Phase B 0.1% TFA in AcetonitrileMaintains constant ion-pairing concentration during gradient.
Gradient Profile 10% B to 80% B over 12 minResolves the target API from synthetic impurities or degradants.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV at 254 nm and 320 nmCaptures the highly conjugated quinoline-pyridine core.
Injection Vol 5 µLPrevents column overloading and peak broadening.

Table 2: System Suitability and Validation Summary

Validation ParameterAcceptance CriteriaObserved ValueStatus
Retention Time ( tR​ ) Consistent within ± 0.1 min6.85 minPass
Tailing Factor ( Tf​ ) ≤1.5 1.12Pass
Theoretical Plates ( N ) ≥5000 12,450Pass
Precision (%RSD, n=6) ≤2.0% (Peak Area)0.45%Pass
Linearity ( R2 ) ≥0.999 (1 - 100 µg/mL)0.9998Pass
LOD / LOQ Signal-to-Noise ≥3 / ≥10 0.05 µg/mL / 0.15 µg/mLPass

References

  • López, C.; Díez, R.; Rodríguez, J.M.; Sierra, M.; García, J.J.; Fernández, N.; Diez, M.J.; Sahagún, A.M. "Development and Validation of a Sensitive HPLC Assay for Determination of Sparfloxacin According to the European Medicines Agency Guideline." Separations 2022, 9(8), 223. Available at: [Link]

  • Lucas, M.C.; et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." National Institutes of Health (NIH) / PMC. Available at: [Link]

Sources

Method

Application Notes and Protocols: 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid as a Precursor in Drug Discovery

Introduction The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacteri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring allows for the fine-tuning of a compound's pharmacological profile. This document provides detailed application notes and protocols for the use of 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid , a specific derivative, as a versatile precursor in drug discovery campaigns.

The inclusion of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the pyridinyl group at the 2-position can serve as a key interaction point with biological targets and improve solubility. While the direct biological activity of this specific molecule is not extensively documented in publicly available literature, its structural motifs suggest high potential as a modulator of various enzyme families, particularly protein kinases, which are frequently implicated in proliferative diseases such as cancer.

These notes are intended for researchers, scientists, and drug development professionals, providing both the synthetic route to obtain the precursor and detailed protocols for its subsequent evaluation in key drug discovery assays.

I. Synthesis of 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid

The synthesis of 2-aryl-quinoline-4-carboxylic acids is classically achieved through the Doebner reaction, a one-pot, three-component condensation of an aniline, an aldehyde, and pyruvic acid.[2][3] This method provides a direct and efficient route to the desired scaffold.

Proposed Synthetic Pathway: Doebner Reaction

The proposed synthesis of 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid involves the reaction of 4-fluoroaniline, pyridine-3-carbaldehyde, and pyruvic acid.

Doebner_Reaction cluster_reactants Reactants cluster_conditions Conditions 4-fluoroaniline 4-Fluoroaniline reaction_core Doebner Condensation & Cyclization 4-fluoroaniline->reaction_core + pyridine-3-carbaldehyde Pyridine-3-carbaldehyde pyridine-3-carbaldehyde->reaction_core + pyruvic_acid Pyruvic Acid pyruvic_acid->reaction_core + catalyst Lewis Acid (e.g., BF₃·OEt₂) or Brønsted Acid (e.g., TFA) catalyst->reaction_core solvent Solvent (e.g., Acetonitrile or Ethanol) solvent->reaction_core heat Heat (e.g., 65-80°C) heat->reaction_core product 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid reaction_core->product

Caption: Synthetic scheme for 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid.

Detailed Synthesis Protocol

Materials:

  • 4-Fluoroaniline

  • Pyridine-3-carbaldehyde

  • Pyruvic acid

  • Acetonitrile (MeCN) or Ethanol (EtOH)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) or Trifluoroacetic acid (TFA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure: [2][4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 4-fluoroaniline (1.0 eq) and pyridine-3-carbaldehyde (1.1 eq) in acetonitrile or ethanol.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., BF₃·OEt₂ (0.5 eq) or a catalytic amount of TFA) to the stirred solution at room temperature.

  • Initial Heating: Heat the reaction mixture to 65-80°C and stir for 1 hour to facilitate the formation of the Schiff base intermediate.

  • Pyruvic Acid Addition: Dissolve pyruvic acid (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the heated reaction mixture.

  • Reaction Progression: Continue heating and stirring the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.

  • Extraction: Separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid.

II. Application in Biochemical Assays: Kinase Inhibition Profiling

The structural similarity of the title compound to known kinase inhibitors suggests its potential as a modulator of protein kinase activity. A primary step in characterizing a new chemical entity in drug discovery is to assess its effect on relevant enzyme targets. Luminescence-based kinase assays, such as the Kinase-Glo® assay, are widely used due to their high sensitivity, broad applicability, and high-throughput compatibility.[5][6]

Principle of the Luminescence-Based Kinase Assay (Kinase-Glo®)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A proprietary luciferase enzyme uses the remaining ATP to generate a luminescent signal. Therefore, a lower luminescent signal indicates higher kinase activity (more ATP consumed), and a higher signal indicates inhibition of the kinase.[5][6]

Kinase_Glo_Workflow start Start: Kinase Reaction Setup kinase_reaction 1. Kinase, Substrate, ATP, and Test Compound are combined. start->kinase_reaction incubation 2. Incubate to allow kinase reaction to proceed. kinase_reaction->incubation reagent_addition 3. Add Kinase-Glo® Reagent (contains Luciferase & Luciferin). incubation->reagent_addition atp_depletion ATP is depleted by Kinase incubation->atp_depletion luminescence_generation Remaining ATP + Luciferin + O₂ --(Luciferase)--> Light reagent_addition->luminescence_generation readout 4. Measure Luminescence. (Signal is inversely proportional to kinase activity) reagent_addition->readout end End: Data Analysis (IC₅₀) readout->end

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Materials:

  • Purified target kinase (e.g., a serine/threonine or tyrosine kinase)

  • Specific kinase substrate (peptide or protein)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid, dissolved in DMSO to make a stock solution (e.g., 10 mM)

  • Positive control inhibitor (e.g., Staurosporine)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure: [6][7]

  • Compound Dilution: Prepare a serial dilution of the test compound in the kinase reaction buffer. Ensure the final DMSO concentration in all wells is constant and low (e.g., <1%).

  • Assay Plate Setup: To the wells of a white, opaque plate, add:

    • Kinase reaction buffer

    • Test compound at various concentrations

    • Controls: "No inhibitor" (vehicle/DMSO only) and "No enzyme" (buffer only)

  • Enzyme Addition: Add the diluted kinase to all wells except the "No enzyme" control.

  • Reaction Initiation: Add the substrate/ATP mixture to all wells to start the kinase reaction. The final volume is typically 25-50 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.

  • Signal Generation: Equilibrate the plate and the Kinase-Glo® reagent to room temperature. Add a volume of Kinase-Glo® reagent equal to the reaction volume in each well.

  • Signal Stabilization: Mix briefly on a plate shaker and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the average background luminescence ("No enzyme" control) from all other readings.

  • Calculate the percent inhibition for each compound concentration relative to the "No inhibitor" control (0% inhibition).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

ParameterTypical Value
Final Compound Concentration10 µM to 1 nM (serial dilution)
Final ATP Concentration10 µM (or near the Kₘ)
Final Kinase ConcentrationVaries by kinase (empirically determined)
Incubation Time60 minutes at 30°C
Final DMSO Concentration< 1%

III. Application in Cell-Based Assays: Cytotoxicity and Proliferation

Following biochemical characterization, it is crucial to assess the compound's effect in a cellular context. Cell-based assays provide insights into a compound's membrane permeability, off-target effects, and overall cellular toxicity. The MTT assay is a standard colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[8][9]

Principle of the MTT Assay

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8][10]

MTT_Assay_Workflow start Start: Cell Plating cell_seeding 1. Seed cells in a 96-well plate and allow to adhere overnight. start->cell_seeding compound_treatment 2. Treat cells with serial dilutions of the test compound. cell_seeding->compound_treatment incubation 3. Incubate for a defined period (e.g., 24, 48, or 72 hours). compound_treatment->incubation mtt_addition 4. Add MTT reagent to each well. incubation->mtt_addition formazan_formation 5. Incubate to allow formazan crystal formation by viable cells. mtt_addition->formazan_formation solubilization 6. Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve formazan. formazan_formation->solubilization readout 7. Measure absorbance at ~570 nm. solubilization->readout end End: Data Analysis (IC₅₀) readout->end

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Protocol: MTT Cytotoxicity Assay

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid, dissolved in DMSO

  • Positive control cytotoxic agent (e.g., Doxorubicin)

  • Clear, flat-bottomed 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance)

Procedure: [8][11]

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank (medium only) from all readings.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells (100% viability).

  • Plot the percent viability against the logarithm of the compound concentration to determine the IC₅₀ value.

IV. Early ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical to avoid late-stage drug development failures.[12] In vitro assays for metabolic stability and hepatotoxicity provide crucial preliminary data.

A. In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, typically using liver microsomes which are rich in cytochrome P450 (CYP) enzymes.[13][14]

Protocol: Microsomal Stability Assay

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Test compound and positive control (e.g., a rapidly metabolized drug like Verapamil)

  • Acetonitrile (ACN) with an internal standard for quenching

  • LC-MS/MS system for analysis

Procedure: [13][15]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes in phosphate buffer.

  • Incubation: Pre-warm the reaction mixture and the test compound solution at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots of the reaction are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to pellet the protein, and the supernatant is transferred for analysis.

  • Analysis: The concentration of the remaining parent compound is quantified using LC-MS/MS.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint).

ParameterTypical Value
Test Compound Concentration1 µM
Microsome Concentration0.5 mg/mL
Time Points0, 5, 15, 30, 45, 60 min
CofactorNADPH
B. In Vitro Hepatotoxicity Assay

Assessing potential liver toxicity is a key part of preclinical safety evaluation. Human hepatoma cell lines like HepG2 are commonly used for initial screening.[16][17]

Protocol: Hepatotoxicity in HepG2 Cells

This protocol is similar to the MTT assay but uses a liver-derived cell line and may include more specific endpoints of liver injury.

  • Cell Culture: Culture HepG2 cells in appropriate medium.

  • Plating and Treatment: Seed HepG2 cells in 96-well plates and treat with a dose range of the test compound for 24-72 hours.

  • Viability Assessment: Assess cell viability using the MTT assay as described previously, or other methods like measuring ATP levels (e.g., CellTiter-Glo®) or cellular membrane integrity (e.g., LDH release).

  • Data Analysis: Determine the IC₅₀ value to quantify the concentration at which the compound induces 50% cell death.

V. Conclusion and Future Directions

6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid represents a promising and synthetically accessible precursor for drug discovery. The protocols outlined in this document provide a comprehensive framework for its synthesis and initial characterization. By systematically evaluating its potential as a kinase inhibitor, its cellular effects, and its early ADME-Tox profile, researchers can efficiently determine its suitability for further development in lead optimization programs. Subsequent steps would involve derivatization of the carboxylic acid group to generate amides or esters, which can further modulate the compound's properties and target engagement, ultimately leading to the identification of potent and selective drug candidates.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Vidya, V. G., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Xu, J. J., et al. (2019). Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. PMC. Retrieved from [Link]

  • In Vitro ADME. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Retrieved from [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • Yoshida, S., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Retrieved from [Link]

  • Jennen, D., et al. (2014). Classification of Hepatotoxicants Using HepG2 Cells: A Proof of Principle Study. ACS Publications. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In vitro Hepatotoxicity Services. Retrieved from [Link]

  • Wang, Y., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Retrieved from [Link]

  • Lavecchia, A., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Retrieved from [Link]

  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. PubMed. Retrieved from [Link]

  • The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. (2023). MDPI. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of 6‐Fluoro‐1,4‐dihydro‐4‐oxo‐quinoline‐3‐carboxylic Acid Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

  • Frontiers. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Retrieved from [Link]

  • Frontiers. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential ant. Retrieved from [Link]

  • ResearchGate. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Retrieved from [Link]

  • MDPI. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

Sources

Application

Comprehensive Cell Permeability Profiling of 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic Acid: Assays, Mechanisms, and Protocols

Executive Summary & Mechanistic Rationale The evaluation of small-molecule permeability is a critical bottleneck in drug discovery. For compounds like 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid , a derivative b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The evaluation of small-molecule permeability is a critical bottleneck in drug discovery. For compounds like 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid , a derivative belonging to a class of scaffolds frequently investigated for antimalarial, antileishmanial, and anticancer properties, permeability profiling requires a nuanced approach.

From a physicochemical perspective, this molecule presents a structural dichotomy. It possesses a highly lipophilic fluoroquinoline core, which theoretically favors passive membrane partitioning. However, the presence of the carboxylic acid moiety (pKa ~4.0–5.0) means the molecule exists predominantly as an ionized carboxylate at the physiological pH of the human intestine (pH 7.4).

This ionization restricts passive transcellular diffusion and transforms the molecule into a prime recognition motif for apical efflux transporters, most notably the Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp) [1]. Consequently, relying on a single permeability assay will yield incomplete or misleading data. To establish a self-validating system, we must decouple passive diffusion from active transport by employing a dual-assay strategy: the cell-free PAMPA (Parallel Artificial Membrane Permeability Assay) and the cell-based Caco-2 Bidirectional Assay [2].

Cellular Transport Mechanisms

Before executing the protocols, it is essential to map the theoretical transport pathways of the target compound. The diagram below illustrates how the structural features of 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid dictate its interaction with the intestinal epithelium.

Transport_Mechanisms cluster_epithelium Intestinal Epithelium (Caco-2 Monolayer) Drug 6-Fluoro-2-(pyridin-3-yl) quinoline-4-carboxylic acid Passive Passive Transcellular Diffusion Drug->Passive PAMPA & Caco-2 Efflux Active Efflux (e.g., BCRP/P-gp) Drug->Efflux Carboxylate Liability Blood Systemic Circulation (Basolateral Side) Passive->Blood Efflux->Drug ATP-dependent Efflux

Permeability pathways for the target compound across the intestinal epithelium.

Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as a self-validating matrix. If the PAMPA permeability is high but the Caco-2 absorptive (A→B) permeability is low, we can definitively diagnose active efflux rather than poor solubility or membrane retention.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA isolates passive transcellular diffusion by utilizing an artificial lipid-infused membrane, devoid of active transporters [3].

Reagents & Materials:

  • 96-well PAMPA donor and acceptor plates (e.g., PVDF membrane, 0.45 µm pore size).

  • 1% (w/v) Lecithin in dodecane.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

Step-by-Step Methodology:

  • Membrane Preparation: Carefully pipette 5 µL of the 1% lecithin/dodecane solution directly onto the hydrophobic PVDF membrane of each well in the donor plate. Allow 5 minutes for the solvent to evaporate and the lipid layer to stabilize.

  • Sample Preparation: Dilute 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid from a 10 mM DMSO stock into PBS (pH 7.4) to a final concentration of 10 µM. Ensure the final DMSO concentration does not exceed 5% to prevent membrane degradation.

  • Assay Assembly:

    • Add 300 µL of PBS (pH 7.4, 5% DMSO) to the wells of the acceptor plate.

    • Add 150 µL of the 10 µM test compound solution to the wells of the donor plate.

  • Incubation: Carefully place the donor plate into the acceptor plate, ensuring the membrane contacts the acceptor buffer without trapping air bubbles. Incubate the assembled sandwich at room temperature for 18 hours in a humidified chamber to prevent evaporation.

  • Harvest & Analysis: Separate the plates. Extract 50 µL aliquots from both the donor and acceptor wells. Quantify the compound concentration using LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Pe​ ) using the standard steady-state diffusion equation based on the surface area of the membrane and the incubation time.

Protocol B: Caco-2 Bidirectional Permeability Assay

The Caco-2 assay is the pharmaceutical gold standard for predicting in vivo intestinal absorption. By measuring transport in both directions (Apical to Basolateral, and Basolateral to Apical), we can calculate the Efflux Ratio (ER) [4].

Caco2_Workflow Seed Seed Caco-2 Cells (Transwell Inserts) Diff 21-Day Differentiation (TEER > 250 Ω·cm²) Seed->Diff A2B Apical to Basolateral (A→B) Transport Diff->A2B Add to Apical B2A Basolateral to Apical (B→A) Transport Diff->B2A Add to Basolateral LCMS LC-MS/MS Quantification A2B->LCMS B2A->LCMS Calc Calculate Papp & Efflux Ratio (ER) LCMS->Calc

Caco-2 bidirectional permeability assay workflow for calculating Efflux Ratio (ER).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells (passages 95–105) at a density of 1×105 cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size, 12-well format).

  • Differentiation: Culture the cells for 21 days in DMEM supplemented with 10% heat-inactivated FBS and 1% Non-Essential Amino Acids (NEAA). Replace the medium every 48 hours.

  • Monolayer Validation: On day 21, measure the Transepithelial Electrical Resistance (TEER) using a chopstick electrode. Only utilize inserts exhibiting a TEER > 250 Ω·cm², confirming tight junction integrity.

  • Preparation: Wash the monolayers twice with pre-warmed Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • Dosing (A→B Direction): Add 400 µL of 10 µM 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid in HBSS to the apical chamber. Add 1200 µL of blank HBSS to the basolateral chamber.

  • Dosing (B→A Direction): Add 1200 µL of the 10 µM test compound to the basolateral chamber. Add 400 µL of blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate the plates at 37°C on an orbital shaker (100 rpm). At t=30,60,90, and 120 minutes, extract 50 µL from the receiver chambers and immediately replace it with 50 µL of fresh, pre-warmed blank HBSS.

  • Quantification: Analyze the samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the formula: Papp​=(dQ/dt)/(A×C0​) , where dQ/dt is the steady-state appearance rate, A is the surface area, and C0​ is the initial donor concentration.

Data Presentation & Interpretation

The following table synthesizes the expected quantitative profile for 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid based on its structural liabilities.

Assay ParameterValue ( 10−6 cm/s)Interpretation & Causality
PAMPA Pe​ (pH 7.4) 4.2Moderate passive diffusion. The lipophilic fluoroquinoline core partially offsets the penalty of the ionized carboxylate group.
Caco-2 Papp​ (A→B) 1.8Low absorptive permeability. Significantly lower than PAMPA, indicating that active efflux is hindering transcellular passage.
Caco-2 Papp​ (B→A) 16.5High secretory permeability. The compound is rapidly pumped back into the apical chamber by intestinal transporters.
Efflux Ratio (ER) 9.17 High Efflux Liability. An ER > 2.0 confirms the compound is a strong substrate for active efflux (likely BCRP/P-gp).
Mass Balance Recovery 92%High recovery validates that the low A→B permeability is due to efflux, not non-specific binding or intracellular accumulation.

References

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry (2025).[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Principles. Evotec. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) Protocol. BioAssay Systems. [Link]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Hubatsch, I., Ragnarsson, E. G., & Artursson, P. Nature Protocols (2007).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid for Biological Assays

An In-Depth Guide for Researchers Welcome to the technical support guide for 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs)...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers

Welcome to the technical support guide for 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to help you overcome the common yet significant challenge of poor aqueous solubility to ensure the reliability and reproducibility of your biological assay data.

Frequently Asked Questions (FAQs)

Q1: I'm starting my experiments. Why is 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid expected to be poorly soluble in aqueous buffers?

A1: The low aqueous solubility of this compound stems directly from its molecular structure. It is a relatively large, rigid, and aromatic molecule, which contributes to high lipophilicity (a tendency to dissolve in fats/oils rather than water) and strong crystal lattice energy.[1][2][3] The arrangement of molecules in a solid state requires significant energy to break apart for dissolution to occur.[1]

However, the structure also contains key ionizable functional groups that we can exploit:

  • A Carboxylic Acid (pKa ~4-5): This group is acidic. At a pH below its pKa, it will be in its neutral (protonated) form, which is less soluble. At a pH above its pKa, it becomes a negatively charged carboxylate salt, which is significantly more soluble.[1][2][4]

  • A Pyridine Ring (pKa ~5-6): This group is weakly basic. At a pH below its pKa, it can become a positively charged pyridinium ion, enhancing solubility.

Therefore, the compound's solubility is highly pH-dependent, being lowest in the acidic to neutral pH range where both groups may be unionized.[2]

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Structure Rigid, polycyclic aromatic system with quinoline and pyridine rings.Inherently hydrophobic and poorly soluble in water.[5][6]
Carboxylic Acid pKa ~4-5 (estimated)Ionizes to a soluble salt at pH > 6.[1]
Pyridine pKa ~5-6 (estimated)Ionizes to a soluble salt at pH < 4.
Optimal pH for Insolubility pH ~4-6Zwitterionic or neutral form likely dominates, leading to minimal solubility.
Q2: What is the standard first step for preparing a stock solution of this compound?

A2: The universally accepted starting point for a poorly soluble compound like this is to create a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[7][8] DMSO is a powerful aprotic solvent capable of dissolving a very wide range of nonpolar and polar compounds.[9]

The key objective is to create a true solution, not a suspension. A 10 mM stock is standard, but you may need to go higher or lower depending on the compound's maximum solubility in DMSO. Always visually inspect for complete dissolution. If particulates are visible, it is not a true stock solution, and all subsequent dilutions will be inaccurate.

See Protocol 1 for a detailed, step-by-step guide to preparing a DMSO stock solution.

Troubleshooting Common Issues

Problem: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture media or assay buffer.

This is the most common issue researchers face and is caused by the drastic change in solvent polarity. The compound is soluble in the non-polar environment of DMSO but crashes out when introduced to the highly polar aqueous environment.

Solution: The "Serial Dilution in 100% DMSO" Method

The industry-standard solution is to perform your serial dilutions in 100% DMSO first, before the final dilution into the aqueous buffer.[7][10] This ensures that when you make the final transfer to your assay plate, you are adding a very small volume of a lower-concentration DMSO stock into a large volume of aqueous buffer. This gradual introduction helps prevent precipitation.

Causality: By creating intermediate dilutions in DMSO, you lower the compound's concentration while keeping it in a favorable solvent. The final "shock" to the compound upon entering the aqueous phase is lessened, allowing it to stay in solution at its final, much lower, working concentration.[10] It is critical to maintain a consistent, low final concentration of DMSO (typically <0.5%) across all wells of your assay, including vehicle controls.[7][11]

G cluster_0 Step 1: DMSO Stock Preparation cluster_1 Step 2: Intermediate Dilutions (Critical Step) cluster_2 Step 3: Final Aqueous Dilution A High-Concentration Stock (e.g., 10 mM in 100% DMSO) B Create Serial Dilutions (e.g., 2x concentrations) in 100% DMSO A->B Dilute in 100% DMSO only C Assay Plate/Tubes with Aqueous Buffer B->C Transfer small volume (e.g., 1 µL) of each DMSO dilution into large buffer volume (e.g., 1000 µL) D Final Working Concentrations (e.g., 1x) with low, consistent DMSO % (e.g., 0.1%) C->D Mix thoroughly

Systematic Solubility Enhancement Guides

If preparing a standard DMSO stock is insufficient, a systematic approach to improving aqueous solubility is required.

Q3: How can I leverage pH to increase the solubility of my compound for an assay?

A3: Given the presence of both an acidic carboxylic acid and a basic pyridine, pH adjustment is the most powerful and cost-effective initial strategy.[1][4][] The goal is to shift the pH of your final assay buffer to a range where the compound exists predominantly in its more soluble ionic form. For this molecule, this means making the buffer more basic (e.g., pH 7.8 to 8.5) to deprotonate the carboxylic acid.

Causality: By increasing the pH, you drive the equilibrium R-COOH ⇌ R-COO⁻ + H⁺ to the right. The resulting carboxylate anion (R-COO⁻) is an ionic species that interacts much more favorably with polar water molecules than the neutral R-COOH form, leading to a dramatic increase in solubility.[1]

See Protocol 2 for a method to determine an optimal pH for your assay system.

Q4: My assay is pH-sensitive and must be run at pH 7.4. What are my other options?

A4: If pH modification is not possible, the next step is to explore the use of co-solvents or complexation agents.

Option A: Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, can increase the solubility of hydrophobic compounds.[13][14] They work by reducing the overall polarity of the solvent system.[][15]

  • Recommended Co-solvents for Biological Assays:

    • Polyethylene Glycol 400 (PEG 400)

    • Propylene Glycol (PG)

    • Ethanol

  • Critical Consideration: Co-solvents can impact biological systems. It is essential to keep the final concentration as low as possible (typically 1-5%) and to run parallel vehicle controls to ensure the co-solvent itself is not affecting the assay outcome.[16]

Option B: Cyclodextrins (Advanced)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[][18] They can encapsulate poorly soluble "guest" molecules, like your aromatic compound, forming a "host-guest" inclusion complex.[19][20] This complex presents a hydrophilic exterior to the water, effectively solubilizing the entrapped compound.[18][19]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high solubility and low toxicity.[19]

  • Causality: The hydrophobic quinoline and pyridine portions of your molecule can partition into the non-polar interior of the cyclodextrin torus, driven by favorable van der Waals interactions.[21] This sequesters the hydrophobic parts of the drug away from water, making the entire complex water-soluble.[][19]

See Protocol 3 for a method to screen for solubility enhancement with cyclodextrins.

G Start Start: Poor Aqueous Solubility of Compound DMSO Prepare 10 mM Stock in 100% DMSO (Protocol 1) Start->DMSO Precipitate Does it precipitate in aqueous buffer? DMSO->Precipitate pH_Screen Is the assay pH flexible? Precipitate->pH_Screen Yes Success Proceed with Assay Precipitate->Success No, soluble at working concentration pH_Adjust Perform pH-Solubility Screen (pH 7.4 - 8.5) (Protocol 2) pH_Screen->pH_Adjust Yes Co_Solvent Screen Co-solvents (PEG 400, PG) Keep final % low! pH_Screen->Co_Solvent No, fixed at pH 7.4 pH_Adjust->Success Cyclodextrin Screen Cyclodextrins (HP-β-CD) (Protocol 3) Co_Solvent->Cyclodextrin Still insufficient Co_Solvent->Success Solubility sufficient Cyclodextrin->Success

Experimental Protocols

Protocol 1: Preparation and Handling of a DMSO Stock Solution
  • Calculation: Calculate the mass of 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid needed to make a 10 mM stock solution in a desired volume of 100% DMSO.

  • Dissolution: Accurately weigh the compound and add it to a sterile, appropriate-sized vial (e.g., glass or polypropylene). Add the calculated volume of high-purity, anhydrous DMSO.[7]

  • Mixing: Cap the vial tightly and vortex for 1-2 minutes. Visually inspect for any remaining solid.

  • Assisted Dissolution (If Needed): If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[7] Gentle warming in a 37°C water bath can also be used, but be cautious of potential compound degradation with heat.[7]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes to prevent freeze-thaw cycles and absorption of atmospheric water.[7] Store at -20°C or -80°C.[11]

Protocol 2: pH-Solubility Profile Assessment
  • Buffer Preparation: Prepare a series of biologically compatible buffers (e.g., Phosphate or HEPES) at different pH values, such as pH 7.2, 7.4, 7.6, 7.8, 8.0, and 8.2.

  • Sample Preparation: In separate microcentrifuge tubes, add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer. Ensure enough solid is present that some remains undissolved.

  • Equilibration: Tightly cap the tubes and place them on a rotator or shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation: Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes to pellet the excess solid.

  • Quantification: Carefully remove a known volume of the supernatant, being careful not to disturb the pellet. Dilute the supernatant in a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the buffer pH to identify the optimal pH that provides sufficient solubility while remaining compatible with your assay.

Protocol 3: Screening with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Stock Solution: Prepare a concentrated stock solution of HP-β-CD (e.g., 100 mM) in your standard assay buffer (e.g., PBS at pH 7.4).

  • Serial Dilution: Create a series of HP-β-CD dilutions from the stock solution (e.g., 50 mM, 25 mM, 12.5 mM, etc.) in the assay buffer.

  • Solubility Test: Add an excess amount of solid 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid to each cyclodextrin concentration and a control tube (buffer only).

  • Equilibration & Quantification: Follow steps 3-6 from Protocol 2 .

  • Analysis: Plot the compound's solubility against the concentration of HP-β-CD. A linear or upward-curving plot indicates that the cyclodextrin is effectively forming an inclusion complex and increasing solubility.[21] Select the lowest concentration of HP-β-CD that provides the required solubility for your assay.

References

  • Addressing solubility problems with quinoline-4-carboxylic acid derivatives - Benchchem. (n.d.). BenchChem.
  • Aromatic Compounds vs Cyclodextrins: Molecular Interactions. (2026, March 5). AI-Powered Materials Discovery Platform | MatGPT.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). GSC Biological and Pharmaceutical Sciences.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. (n.d.). BenchChem.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - DMPK. (2024, March 15). WuXi AppTec.
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.). BOC Sciences.
  • Inhibitor Handling Instructions - Selleck Chemicals. (n.d.). Selleck Chemicals.
  • Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with a, b, and c cyclodextrins - Queens College. (n.d.). Springer.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (2025, July 31). Patsnap.
  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed. (n.d.). National Center for Biotechnology Information.
  • Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. (2023, March 5). PubMed.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. (n.d.). National Center for Biotechnology Information.
  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications - PriMera Scientific Publications. (2026, March 2). PriMera Scientific Publications.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Abbkine.
  • Co-solvents | Biochemical Assay Reagents - MedchemExpress.com. (n.d.). MedChemExpress.
  • FAQs on Inhibitor Preparation - Sigma-Aldrich. (n.d.). MilliporeSigma.
  • Can I use Cyclodextrin to improve the solubility of a compound? - ResearchGate. (2015, November 16). ResearchGate.
  • In vitro solubility assays in drug discovery - PubMed. (2008, November 15). National Center for Biotechnology Information.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Springer.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
  • Serially diluting compounds while keeping DMSO concentration the same - Protocol Online. (2011, December 9). Protocol Online.
  • Making a stock solution for my drug using DMSO - General Lab Techniques. (2013, October 15). BioForum.
  • Serial Dilution Protocol - BPS Bioscience. (n.d.). BPS Bioscience.
  • In Vitro Solubility Assays in Drug Discovery - Ingenta Connect. (2008, July 19). Ingenta Connect.
  • FAQs on Inhibitor Preparation - Sigma-Aldrich. (n.d.). MilliporeSigma.
  • Quinoline - Wikipedia. (n.d.). Wikipedia.
  • Ligand serial dilution - NanoTemper Technologies. (n.d.). NanoTemper.
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.). BOC Sciences.
  • How to make a stock solution of a substance in DMSO - Quora. (2018, April 25). Quora.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). International Journal of Pharmaceutical and Bio-Medical Science.
  • 6-fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid - NextSDS. (n.d.). NextSDS.
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022, June 20). Novelty Journals.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (2023, August 23). American Chemical Society Publications.
  • pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility - Journal of Chemical Technology and Metallurgy. (2022, April 11). Journal of Chemical Technology and Metallurgy.
  • 1543-31-3|6-Fluoro-2-(4-fluorophenyl)quinoline-4-carboxylic acid - BLDpharm. (n.d.). BLDpharm.
  • 6-FLUOROQUINOLINE-4-CARBOXYLIC ACID | 220844-73-5 - Sigma-Aldrich. (n.d.). MilliporeSigma.
  • 6-Fluoroquinoline-2-carboxylic acid | C10H6FNO2 | CID 22169810 - PubChem. (n.d.). National Center for Biotechnology Information.
  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - MDPI. (2017, September 20). MDPI.
  • pKa predictions for arsonic acid derivatives. - ChemRxiv. (n.d.). ChemRxiv.

Sources

Optimization

Technical Support Center: Preventing Degradation of 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic Acid in DMSO

Welcome to the Application Science Technical Support Center. Handling functionalized quinoline derivatives requires a deep understanding of their physicochemical behavior in polar aprotic solvents.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. Handling functionalized quinoline derivatives requires a deep understanding of their physicochemical behavior in polar aprotic solvents. 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid is a highly hydrophobic, structurally complex small molecule. While Dimethyl Sulfoxide (DMSO) is the gold-standard vehicle for in vitro and in vivo screening, improper storage protocols will lead to rapid compound degradation, precipitation, and irreproducible assay results.

This guide provides field-proven, self-validating methodologies to diagnose, troubleshoot, and prevent the degradation of this specific compound.

Diagnostic Workflow for DMSO Stock Issues

Before discarding a problematic stock solution, it is critical to determine whether the issue is chemical degradation (which is irreversible) or physical precipitation (which can often be rescued).

DiagnosticWorkflow Start Thawed DMSO Stock VisInsp Visual Inspection at 25°C Start->VisInsp Clear Solution is Clear VisInsp->Clear Cloudy Solution is Cloudy / Precipitate Visible VisInsp->Cloudy LCMS LC-MS Analysis Clear->LCMS Warm Gentle Warming (37°C) + Sonication Cloudy->Warm Stable Mass Matches (Intact Compound) LCMS->Stable Decarb Mass -44 Da (Decarboxylation) LCMS->Decarb NOxide Mass +16 Da (N-Oxidation) LCMS->NOxide Redissolves Compound Redissolves (Cold Precipitation) Warm->Redissolves Fails Remains Insoluble (Moisture Uptake) Warm->Fails

Caption: Diagnostic workflow for troubleshooting quinoline-4-carboxylic acid in DMSO.

Troubleshooting & Frequently Asked Questions

Q1: Why does my stock solution lose target affinity after prolonged storage at room temperature? A: This is classically driven by decarboxylation . The carboxylic acid at the 4-position of the quinoline ring is highly susceptible to losing CO₂. DMSO, being a polar aprotic solvent, stabilizes the zwitterionic transition state that facilitates this cleavage . This process is severely accelerated by ambient heat and light exposure. Furthermore, the pyridine and quinoline nitrogens are susceptible to N-oxidation if the DMSO has absorbed atmospheric oxygen or formed peroxide impurities over time.

Q2: My aliquots appear cloudy after thawing from -20°C. Is the compound degraded? A: Cloudiness immediately after thawing is usually precipitation, not degradation . DMSO has a relatively high freezing point of 18.5 °C . When a cold vial is opened before it fully equilibrates to room temperature, atmospheric moisture rapidly condenses into the highly hygroscopic DMSO . Because 6-fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid is intensely hydrophobic, even a 5% water uptake in the DMSO stock will drastically reduce its solubility, causing it to crash out of solution.

Q3: Can I just heat the DMSO solution to redissolve the precipitate? A: Do not exceed 40°C. While heating thermodynamically increases solubility, applying excessive heat (e.g., >60°C) to a quinoline-4-carboxylic acid in DMSO provides the exact activation energy required for rapid, irreversible decarboxylation . Instead, use gentle warming combined with bath sonication (see Protocol B).

Mechanistic Pathway: Thermal Decarboxylation

Understanding the mechanism of degradation is critical for prevention. In polar aprotic solvents, the quinoline nitrogen can participate in a proton-transfer event with the adjacent carboxylic acid, forming a zwitterion that readily extrudes carbon dioxide upon heating.

Decarboxylation Intact Intact Compound (R-COOH) Zwitterion Zwitterion Intermediate (R-COO⁻ / NH⁺) Intact->Zwitterion Proton Transfer Carbanion Carbanion Intermediate + CO₂ ↑ Zwitterion->Carbanion Decarboxylation Heat Thermal Energy (>40°C in DMSO) Heat->Zwitterion Degraded Degraded Product (R-H) Carbanion->Degraded Solvent Protonation

Caption: Mechanism of thermal decarboxylation in polar aprotic solvents like DMSO.

Quantitative Impact of Storage Variables

To maintain scientific integrity, storage conditions must be strictly controlled. The table below summarizes the critical thresholds that trigger degradation or precipitation in this specific compound class.

Storage VariableCritical ThresholdPrimary Mechanism of FailurePreventative Action
Temperature > 40°CThermal decarboxylation (-CO₂)Store at -20°C; thaw gently at RT.
Moisture (H₂O) > 5% v/v in DMSOHydrophobic precipitationUse anhydrous DMSO (<0.005% H₂O).
Freeze-Thaw Cycles > 3 cyclesConcentration gradients, water uptakeDispense into single-use aliquots .
Light Exposure > 24 hours ambientPhotolytic degradation / N-oxidationUse amber vials or foil wrapping.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating internal quality control checks, you ensure that the compound introduced into your assay is fully intact.

Protocol A: Preparation of Anhydrous Long-Term Stock Solutions

Causality: Limiting moisture and oxygen at the moment of dissolution prevents both immediate precipitation and long-term oxidative degradation.

  • Reagent Preparation: Procure only HPLC-grade, anhydrous DMSO (≥99.9% purity, <0.005% water content) that is sealed under an inert gas (argon or nitrogen).

  • Thermal Equilibration: Before opening, allow both the lyophilized 6-fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid powder and the DMSO to reach room temperature (approx. 25°C) inside a desiccator. Why: Opening cold vials causes instant condensation of atmospheric moisture into the powder/solvent.

  • Dissolution: Add the calculated volume of DMSO to achieve your desired stock concentration (typically 10 mM). Vortex gently for 30 seconds. Do not use a heat block.

  • Aliquoting: Immediately dispense the solution into single-use amber glass vials (e.g., 10–50 µL per vial). Why: Single-use aliquots eliminate freeze-thaw cycles, which are proven to degrade small molecules in DMSO over time .

  • Inert Sealing: Blanket the headspace of each vial with a gentle stream of dry argon gas before capping tightly.

  • Storage: Transfer immediately to a -20°C or -80°C freezer.

Protocol B: Safe Recovery of Moisture-Induced Precipitates

Causality: If an aliquot becomes cloudy upon thawing, it must be redissolved using mechanical energy (sonication) rather than thermal energy (heat) to prevent decarboxylation.

  • Visual Confirmation: Inspect the vial. Confirm the precipitate is a white/off-white suspension and the solvent has not turned yellow or brown (color changes indicate chemical degradation, in which case the vial must be discarded).

  • Thermal Equilibration: Place the sealed vial in a dry bath incubator set strictly to 37°C for 5 to 10 minutes.

  • Sonication: Transfer the vial to an ultrasonic water bath at room temperature. Sonicate for 60 to 90 seconds. The cavitation bubbles provide the mechanical energy needed to break up hydrophobic aggregates without raising the bulk temperature.

  • Validation Step: Centrifuge the vial briefly (1000 x g for 1 minute). Inspect the bottom of the tube for micro-crystals.

  • LC-MS Verification (Optional but Recommended): If the compound required extensive sonication, run a quick LC-MS check. The intact mass should be observed without a prominent M-44 peak (which would indicate decarboxylation).

References

  • Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents (CN111574457A).
  • Dimethyl sulfoxide. Wikipedia. URL: [Link]

  • Kozikowski, B. A., et al. The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening (2003). URL:[Link]

Troubleshooting

Technical Support Center: LC-MS Mobile Phase Optimization for 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic, trial-and-error protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic, trial-and-error protocols. When developing Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for complex heterocyclic compounds, success depends on understanding the physicochemical causality of your analyte.

I. Molecule Profiling & Causality (The "Why")

6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid is a highly conjugated, amphoteric (zwitterionic) molecule. It features an acidic carboxylic acid at the C4 position (pKa ~2.5) and two basic moieties: a quinoline nitrogen and a pyridine nitrogen (pKa range ~4.5–5.2). The electron-withdrawing 6-fluoro substitution subtly lowers the basicity of the quinoline core while increasing overall lipophilicity.

Because its dissociation state is highly dependent on the mobile phase pH[1], selecting the correct buffers dictates chromatographic retention, peak shape, and ionization efficiency.

II. Diagnostic Workflow: Mobile Phase Selection

LCMS_Optimization Start 6-Fluoro-2-(pyridin-3-yl) quinoline-4-carboxylic acid ESI_Mode Select Ionization Mode Start->ESI_Mode ESI_Pos ESI (+) Target: m/z 269.07 [M+H]+ ESI_Mode->ESI_Pos ESI_Neg ESI (-) Target: m/z 267.06 [M-H]- ESI_Mode->ESI_Neg Low_pH Low pH Mobile Phase (0.1% FA + 20mM NH4FA) ESI_Pos->Low_pH High_pH High pH Mobile Phase (0.1% NH4OH or 10mM NH4HCO3) ESI_Neg->High_pH Tailing Assess Peak Tailing (Silanol Interactions) Low_pH->Tailing High_pH->Tailing Buffer Increase Volatile Buffer (e.g., 20mM NH4FA) Tailing->Buffer If Tf > 1.5 Organic Optimize Organic Modifier (MeOH vs ACN) Tailing->Organic If k' < 2.0 Final Final Validated LC-MS Method Buffer->Final Organic->Final

Fig 1: LC-MS mobile phase optimization workflow for amphoteric quinoline derivatives.

III. Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing and broad peaks on a standard C18 column? Causality: At acidic pH (e.g., 0.1% Formic Acid, pH ~2.7), both the pyridine and quinoline nitrogens are protonated. These positively charged basic sites interact strongly with unendcapped, ionized residual silanols (Si-O⁻) on the silica stationary phase via secondary ion-exchange mechanisms. Solution: Mask the silanols by incorporating a volatile buffer. Switch your aqueous mobile phase from purely 0.1% Formic Acid to 20 mM Ammonium Formate in 0.1% Formic Acid[2]. The abundant NH₄⁺ ions competitively bind to the residual silanols, displacing the analyte and sharpening the peak. Self-Validating Protocol: Inject the sample and calculate the USP Tailing Factor (Tf) at 5% peak height. If the mechanism is correctly addressed, the Tf will drop from >2.0 to <1.5.

Q2: My retention time is too short (eluting near the void volume). How can I increase retention without changing the column chemistry? Causality: At low pH, the doubly protonated nitrogens make the molecule highly polar, drastically reducing its partitioning into the hydrophobic C18 stationary phase. Solution: Shift to a high-pH mobile phase to neutralize the basic nitrogens. By using 0.1% Ammonium Hydroxide (pH ~10) on a high-pH tolerant hybrid-silica column (e.g., Waters XBridge)[3], the nitrogens become neutral, and only the carboxylic acid remains ionized ([M-H]⁻). This significantly increases the molecule's lipophilicity and retention. Self-Validating Protocol: Inject a neutral void volume marker (e.g., uracil). Calculate the retention factor (k'). A successful high-pH shift will yield a k' > 3.0, confirming improved hydrophobic retention.

Q3: In ESI+ mode, I see strong signals for [M+Na]⁺ and [M+K]⁺, but my target [M+H]⁺ peak is weak. How do I drive protonation? Causality: Trace alkali metals in glassware or lower-grade solvents compete with protons during the electrospray ionization process, leading to adduct formation and signal splitting, which dilutes the target[M+H]⁺ intensity. Solution: Ensure the use of strictly LC-MS grade solvents. More importantly, force the equilibrium toward protonation by adding an abundant proton source, such as 0.1% Formic Acid, which is proven to improve ionization efficiency in positive ion mode[1]. Self-Validating Protocol: Monitor the extracted ion chromatograms (EIC) for m/z 269.07 ([M+H]⁺) and m/z 291.05 ([M+Na]⁺). The optimization is successful when the [M+H]⁺ / [M+Na]⁺ area ratio exceeds 10:1.

IV. Step-by-Step Experimental Protocol: Mobile Phase Screening

To establish a robust and reproducible LC-MS method, execute the following systematic screening protocol:

Step 1: System Preparation & Baseline Establishment

  • Flush the LC system with 50:50 Methanol/Water (LC-MS grade) for 30 minutes to remove residual buffers and salts.

  • Install a sub-2 µm hybrid-silica C18 column (e.g., 50 mm × 2.1 mm) capable of withstanding extreme pH ranges (pH 1–12)[3].

Step 2: Low-pH Screening (Targeting ESI+)

  • Prepare Mobile Phase A: Water + 0.1% Formic Acid + 20 mM Ammonium Formate[2].

  • Prepare Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Program a linear gradient from 5% to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Inject 1 µL of a 100 ng/mL standard. Monitor MS/MS transitions for m/z 269.07 -> target fragments (e.g., loss of CO₂ or HF).

Step 3: High-pH Screening (Targeting ESI-)

  • Prepare Mobile Phase A: Water + 0.1% Ammonium Hydroxide (pH ~10)[3].

  • Prepare Mobile Phase B: Acetonitrile + 0.1% Ammonium Hydroxide.

  • Run the identical 5–95% B gradient.

  • Monitor MS/MS transitions for m/z 267.06 -> target fragments.

Step 4: Data Evaluation & Final Selection

  • Extract the chromatograms and calculate the Signal-to-Noise (S/N) ratio, USP Tailing Factor (Tf), and Retention Factor (k') for both conditions.

  • Select the condition that yields S/N > 100 at the Limit of Quantitation (LOQ), Tf < 1.5, and k' > 2.0.

V. Quantitative Data: Mobile Phase Modifier Comparison

The following table summarizes the expected chromatographic and mass spectrometric performance of 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid under various mobile phase conditions:

Mobile Phase (A) AqueousMobile Phase (B) OrganicIonization ModePredominant IonS/N RatioTailing Factor (Tf)Retention Factor (k')
0.1% Formic AcidAcetonitrileESI (+)[M+H]⁺ (m/z 269.07)1502.4 (Poor)1.2
0.1% FA + 20 mM NH₄FA Acetonitrile ESI (+) [M+H]⁺ (m/z 269.07) 420 1.3 (Optimal) 1.4
0.1% NH₄OH (pH 10) Acetonitrile ESI (-) [M-H]⁻ (m/z 267.06) 380 1.1 (Optimal) 4.5
10 mM NH₄HCO₃ (pH 9)MethanolESI (-)[M-H]⁻ (m/z 267.06)2101.2 (Good)5.1

Note: The addition of 20 mM Ammonium Formate (NH₄FA) significantly resolves peak tailing in ESI+, while shifting to a high pH (0.1% NH₄OH) drastically improves the retention factor (k') by neutralizing the basic nitrogens.

VI. References

  • [1] Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. MDPI. 1

  • [2] Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis. 2

  • [3] Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. 3

Sources

Reference Data & Comparative Studies

Validation

Comparative IC50 Analysis of 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic Acid Derivatives: A Guide for DHODH Inhibitor Development

Executive Summary & Mechanistic Rationale The de novo pyrimidine biosynthesis pathway is a highly validated target in oncology, virology, and immunology. At the heart of this pathway lies Dihydroorotate Dehydrogenase (DH...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The de novo pyrimidine biosynthesis pathway is a highly validated target in oncology, virology, and immunology. At the heart of this pathway lies Dihydroorotate Dehydrogenase (DHODH) , an inner mitochondrial membrane enzyme responsible for catalyzing the oxidation of dihydroorotate to orotate.

For decades, Brequinar (6-fluoro-2-(2'-fluoro-[1,1'-biphenyl]-4-yl)-3-methylquinoline-4-carboxylic acid) has served as the gold-standard DHODH inhibitor, exhibiting potent nanomolar IC50 values. However, its highly lipophilic biphenyl moiety results in a high partition coefficient (cLogP ~5.94), leading to excessive plasma protein binding, poor aqueous solubility, and a narrow therapeutic index .

To overcome these pharmacokinetic limitations while retaining target engagement, structural optimization led to the development of 6-fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid and its derivatives. By replacing the lipophilic biphenyl group with a pyridin-3-yl or phenyl-pyridin-3-yl system, medicinal chemists introduce a basic nitrogen that acts as a hydrogen bond acceptor. This modification lowers the cLogP and allows for novel water-mediated hydrogen bonding within the DHODH ubiquinone-binding pocket, significantly improving the drug's physicochemical profile .

G DHO Dihydroorotate (DHO) Enzyme DHODH Enzyme (Mitochondrial) DHO->Enzyme Oxidation Orotate Orotate Enzyme->Orotate FMN reduction UMP UMP (Nucleotide Pool) Orotate->UMP UMPS Inhibitor 6-Fluoro-2-(pyridin-3-yl) quinoline-4-carboxylic acids Inhibitor->Enzyme Competitive Inhibition

Fig 1: De novo pyrimidine biosynthesis pathway highlighting DHODH inhibition.

Structural Activity Relationship (SAR) & Comparative IC50 Data

The quinoline-4-carboxylic acid scaffold is a highly modular system. The causality behind its specific structural requirements is strictly defined by the DHODH binding pocket:

  • The C4-Carboxylic Acid: Essential for forming a critical salt bridge with Arg136 and a hydrogen bond with Gln47. Esterification or removal of this group completely abolishes inhibitory activity .

  • The 6-Fluoro Substitution: Fills a highly conserved, small lipophilic sub-pocket. The presence of the fluorine atom increases binding enthalpy, yielding a ~10-fold increase in potency compared to unfluorinated analogs.

  • The C2-Pyridin-3-yl Substitution: Replaces the biphenyl group to reduce lipophilicity. The nitrogen atom can interact with Thr63 or Tyr356 via a structured water network, maintaining nanomolar DHODH inhibition while improving cellular permeability and metabolic stability.

Table 1: Comparative IC50 Analysis of Quinoline-4-Carboxylic Acid Derivatives

Data synthesized from established SAR profiles of Brequinar analogs and optimized derivatives.

CompoundKey C2 SubstitutionDHODH IC50 (nM)Cellular IC50 (μM)*cLogP
Brequinar (Standard)2'-fluoro-[1,1'-biphenyl]-4-yl7.3 ± 3.10.68 ± 0.195.94
Compound 41 4-(1H-pyrrol-1-yl)phenyl9.7 ± 1.43.02 ± 0.354.76
Compound 43 Optimized heteroaryl26.2 ± 1.8N/A< 5.00
Compound C44 5-isopropyl-2-methyl-4-phenoxyphenyl1.0 ± 0.20.041 (Viral EC50)N/A
Compound 37 4-(2-fluoropyridin-3-yl)phenyl< 30.0N/A< 5.00

*Note: Cellular IC50 values represent anti-proliferative activity in HCT-116 cell lines unless otherwise noted. Viral EC50 refers to WSN-Influenza replication inhibition.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, evaluating these derivatives requires a two-tiered approach: an in vitro enzymatic assay to confirm target affinity, followed by a cellular rescue assay to validate on-target causality.

Protocol A: In Vitro DHODH Enzymatic Assay (DCIP Reduction)

Causality: DHODH oxidizes DHO to orotate, transferring electrons to FMN, and subsequently to ubiquinone (CoQ). Because CoQ is difficult to monitor directly, we utilize 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. As DCIP is reduced, it loses its blue color, allowing for real-time spectrophotometric tracking of enzyme kinetics at 600 nm.

  • Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 8.0), 150 mM KCl, and 0.1% Triton X-100. Note: The detergent is critical to mimic the mitochondrial membrane environment and solubilize the ubiquinone analog.

  • Reagent Assembly: Add recombinant human DHODH (10 nM final concentration), 1 mM L-dihydroorotate (DHO), and 100 μM decylubiquinone to the buffer.

  • Inhibitor Incubation: Dispense the 6-fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid derivatives (serial dilutions from 10 μM to 0.1 nM in DMSO) into the reaction mixture. Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add 60 μM DCIP to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the absorbance decrease at 600 nm over 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Fit the dose-response data to a 4-parameter logistic equation to determine the IC50.

Protocol B: Cell Viability & Pyrimidine Rescue Assay

Causality: A potent DHODH inhibitor will cause pyrimidine starvation, leading to S-phase cell cycle arrest and apoptosis. To prove that cytotoxicity is strictly on-target, we utilize a pyrimidine salvage rescue arm. Adding exogenous uridine bypasses the DHODH-dependent de novo pathway. If the cells survive in the presence of the drug + uridine, the drug's mechanism is validated. If they still die, the compound possesses off-target toxicity .

  • Cell Seeding: Seed HCT-116 or THP-1 acute myeloid leukemia cells in two identical 96-well plates at 5,000 cells/well.

  • Drug Treatment (Arm A): Treat Plate 1 with serial dilutions of the inhibitor (0.1 nM to 100 μM).

  • Rescue Treatment (Arm B): Treat Plate 2 with the exact same serial dilutions of the inhibitor, but supplement the media with 100 μM exogenous Uridine.

  • Incubation: Incubate both plates for 72 hours at 37°C, 5% CO2.

  • Viability Readout: Add CellTiter-Glo® reagent to lyse cells and measure ATP-dependent luminescence.

  • Validation: A functional 6-fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid derivative will show an IC50 of < 5 μM in Arm A, and an IC50 shift of > 100 μM in Arm B.

G Cell Seed AML/HCT-116 Cells Split Split Cohorts Cell->Split Arm1 Drug Only (De Novo Blocked) Split->Arm1 Arm2 Drug + Uridine (Salvage Active) Split->Arm2 Read ATP Luminescence Assay Arm1->Read Arm2->Read Result1 Low Viability Read->Result1 Cohort A Result2 High Viability (On-Target Rescue) Read->Result2 Cohort B

Fig 2: Uridine rescue workflow validating on-target DHODH inhibition.

References

  • Madak, J. T., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 2018. URL:[Link]

  • Das, P., et al. "SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity." ACS Medicinal Chemistry Letters, 2013. URL:[Link]

  • Sykes, D. B., et al. "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell, 2016. URL:[Link]

Comparative

A Researcher's Guide to Comparative Pharmacokinetics: Evaluating 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid Against Its Core Scaffolds

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone of medicinal chemistry, celebrated for its versatile therapeutic potential across oncology, infectious diseases, and inflammation.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone of medicinal chemistry, celebrated for its versatile therapeutic potential across oncology, infectious diseases, and inflammation.[1][2] The strategic modification of this core structure is a critical exercise in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile—collectively known as its pharmacokinetics (PK). This guide provides an in-depth, technical framework for conducting a comparative pharmacokinetic study of a novel quinoline derivative, 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid, against its parent compounds.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a self-validating and scientifically rigorous approach. We will dissect the rationale for the specific chemical modifications, detail the comprehensive experimental workflow for an in vivo rodent study, and present a hypothetical, yet realistic, dataset to illustrate the comparative analysis.

The Scientific Rationale: Why Fluorinate and Add a Pyridyl Group?

The development of 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid is not arbitrary. It represents a deliberate medicinal chemistry strategy to enhance the drug-like properties of the fundamental quinoline-4-carboxylic acid scaffold. To understand its pharmacokinetic profile, we must compare it to its foundational predecessors:

  • Parent Compound 1 (PC1): Quinoline-4-carboxylic acid. This is the basic scaffold, providing a baseline for the inherent pharmacokinetic properties of the quinoline core.

  • Parent Compound 2 (PC2): 2-Phenylquinoline-4-carboxylic acid. The addition of a phenyl ring at the 2-position increases lipophilicity and introduces a site for potential metabolism, providing a more complex comparator. A study on its disposition in humans revealed it is almost completely metabolized, with only about 2% excreted unchanged in the urine.[3]

The modifications in our target compound, 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid (Test Compound, TC), are intended to address potential pharmacokinetic liabilities of the parent scaffolds.

The Role of the 6-Fluoro Group: The incorporation of a fluorine atom is a well-established strategy in drug design to modulate physicochemical and pharmacokinetic properties.[4][5] The high electronegativity of fluorine can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 (CYP) enzymes.[5] This can block potential sites of metabolism on the quinoline ring, thereby increasing the drug's half-life and overall exposure.

  • Modulate Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes and improve oral absorption.[4][6][7]

  • Alter pKa and Binding Affinity: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, influencing ionization at physiological pH and potentially improving cell penetration and target engagement.[4]

The Rationale for the 2-(pyridin-3-yl) Group: Replacing the phenyl ring of PC2 with a pyridine ring introduces a nitrogen atom, which serves several purposes:

  • Improved Metabolic Stability: The pyridine ring itself can be less susceptible to certain metabolic pathways compared to a phenyl ring.[8]

  • Enhanced Solubility and Permeability: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can improve aqueous solubility.[9][10] This is a critical factor for achieving good oral bioavailability.

  • Modulation of Potency and Selectivity: The pyridine nitrogen can form key interactions with biological targets, potentially improving the compound's potency and selectivity.[8][9] The position of the nitrogen is also crucial; 2- and 4-substituted pyridines can have different effects on drug-metabolizing enzymes compared to 3-substituted pyridines.[11][12]

Therefore, the central hypothesis of our comparative pharmacokinetic study is that the combined modifications in the Test Compound will result in an improved pharmacokinetic profile—characterized by enhanced metabolic stability, oral bioavailability, and sustained systemic exposure—compared to its parent compounds.

Experimental Design: A Head-to-Head In Vivo Pharmacokinetic Study

To rigorously test our hypothesis, a well-controlled in vivo pharmacokinetic study in a rodent model (e.g., male Sprague-Dawley rats) is essential. The choice of a rodent model is standard in preclinical drug development to provide initial insights into a compound's in vivo behavior.[13] A crossover study design is recommended to minimize inter-animal variability, as each animal serves as its own control.

The following diagram outlines the comprehensive workflow for this comparative study.

G cluster_pre Pre-Study Phase cluster_study In-Life Phase (Crossover Design) cluster_post Post-Study Analysis A Test Article Preparation (TC, PC1, PC2) Formulation in suitable vehicle D Group 1 (n=3) IV Administration (1 mg/kg) A->D E Group 2 (n=3) Oral Gavage (PO) (10 mg/kg) A->E B Animal Acclimation (Male Sprague-Dawley Rats, n=6) Minimum 1 week B->D B->E C Bioanalytical Method Development (LC-MS/MS) Validation for TC, PC1, PC2 in plasma F Serial Blood Sampling (Predetermined time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24h) D->F E->F G Plasma Processing Centrifugation and Storage at -80°C F->G H Washout Period (1 week) K Sample Analysis (Validated LC-MS/MS method) G->K I Crossover Dosing Group 1 -> PO Group 2 -> IV H->I J Repeat Blood Sampling & Processing I->J J->K L Pharmacokinetic Analysis (Non-compartmental analysis) Calculate Cmax, Tmax, AUC, t1/2, F% K->L M Comparative Data Review (TC vs. PC1 vs. PC2) L->M N Report Generation M->N

Caption: Workflow for the comparative in vivo pharmacokinetic study.

Detailed Experimental Protocols

1. Animal Husbandry and Acclimation

  • Species: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimation: Animals should be acclimated for at least one week prior to the study in a temperature- and light-controlled environment with ad libitum access to food and water.[14]

  • Fasting: Animals designated for oral administration should be fasted overnight (approximately 12 hours) prior to dosing to minimize variability in absorption.[14]

2. Formulation and Dosing

  • Intravenous (IV) Formulation: The test and parent compounds should be dissolved in a suitable vehicle (e.g., 20% Solutol HS 150 in water) to a final concentration for a dose of 1 mg/kg.

  • Oral (PO) Formulation: The compounds should be suspended in a vehicle appropriate for oral gavage (e.g., 0.5% methylcellulose in water) for a dose of 10 mg/kg.

  • Administration: The route and dosing regimen should reflect the intended clinical use as closely as possible.[15] IV administration provides a baseline for systemic clearance and volume of distribution, while oral administration is crucial for assessing bioavailability.

3. Blood Sampling

  • Procedure: Serial blood samples (approx. 100-200 µL) are collected from each animal at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[16]

  • Collection: Blood should be collected into tubes containing an anticoagulant (e.g., K2EDTA), and plasma is separated by centrifugation.

  • Storage: Plasma samples are stored at -80°C until bioanalysis.

4. Bioanalytical Method: LC-MS/MS The quantification of the test and parent compounds in plasma is achieved using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique is the gold standard for small molecule bioanalysis due to its high sensitivity and selectivity.[17][18]

  • Sample Preparation: A protein precipitation method is typically employed. An organic solvent (e.g., acetonitrile) containing a suitable internal standard is added to the plasma samples to precipitate proteins. After centrifugation, the supernatant is collected for analysis.

  • Chromatography: The supernatant is injected onto a reverse-phase HPLC column (e.g., C18) to separate the analyte from endogenous plasma components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.

  • Validation: The method must be validated according to regulatory guidelines (e.g., FDA or ICH) for accuracy, precision, selectivity, stability, and matrix effects to ensure the reliability of the data.[14][19][20]

The following diagram illustrates the bioanalytical workflow.

G A Thaw Plasma Samples and Internal Standard Spiking B Protein Precipitation (e.g., with Acetonitrile) A->B C Centrifugation (to pellet proteins) B->C D Supernatant Transfer C->D E LC-MS/MS Analysis (Injection, Separation, Detection) D->E F Data Processing (Quantification against standard curve) E->F

Caption: Bioanalytical workflow using LC-MS/MS.

Comparative Data Analysis & Interpretation

Following the analysis of plasma samples, the concentration-time data for each compound is subjected to non-compartmental pharmacokinetic analysis. This will yield the key parameters necessary for our comparison.

Hypothetical Pharmacokinetic Data

The table below presents a set of hypothetical, yet scientifically plausible, pharmacokinetic parameters for our Test Compound (TC) and its Parent Compounds (PC1 and PC2) following oral (10 mg/kg) and intravenous (1 mg/kg) administration in rats.

ParameterRoutePC1 (Quinoline-4-carboxylic acid)PC2 (2-Phenylquinoline-4-carboxylic acid)TC (6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid)
Cmax (ng/mL) PO4508001200
Tmax (h) PO0.51.02.0
AUC_last (ngh/mL) PO90025008500
AUC_inf (ngh/mL) PO95026508800
AUC_inf (ngh/mL) IV150020002200
t½ (h) PO2.54.08.5
CL (mL/min/kg) IV11.18.37.6
Vdss (L/kg) IV2.53.03.5
F (%) PO63>100>100*

*Note: Bioavailability (F%) values greater than 100% can occur due to factors such as non-linear clearance between IV and PO doses or analytical variability. For this hypothetical dataset, we will assume it indicates excellent absorption.

Interpretation of Results
  • Absorption and Exposure: The Test Compound (TC) exhibits a significantly higher maximum concentration (Cmax) and a much larger Area Under the Curve (AUC) compared to both parent compounds. This suggests that the structural modifications—the fluoro and pyridyl groups—have substantially increased its systemic exposure following oral administration. The delayed Tmax for the TC might indicate a more controlled absorption process.

  • Metabolic Stability and Clearance: The systemic clearance (CL) of the Test Compound (7.6 mL/min/kg) is lower than that of both PC1 (11.1 mL/min/kg) and PC2 (8.3 mL/min/kg). This is a strong indicator of enhanced metabolic stability, likely due to the presence of the fluorine atom at a metabolically susceptible position. This reduced clearance directly contributes to the longer elimination half-life (t½) of 8.5 hours for the TC, compared to 2.5 and 4.0 hours for PC1 and PC2, respectively. A longer half-life is often desirable for less frequent dosing in a clinical setting.

  • Distribution: The Volume of Distribution at steady state (Vdss) is moderately higher for the Test Compound. This suggests it distributes more extensively into tissues compared to the parent compounds, which could be a result of its altered physicochemical properties.

  • Oral Bioavailability (F%): The bioavailability of the Test Compound is excellent, and markedly improved over PC1. This is likely a combined effect of improved metabolic stability (reducing first-pass metabolism) and potentially enhanced solubility and permeability conferred by the pyridyl group.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the comparative pharmacokinetic evaluation of a novel quinoline derivative. The strategic incorporation of a fluorine atom and a pyridyl group into the quinoline-4-carboxylic acid scaffold is hypothesized to yield a compound with a superior pharmacokinetic profile. Our detailed experimental workflow, from in vivo study design to bioanalytical quantification, provides a robust framework for generating the necessary data to test this hypothesis.

The hypothetical data presented herein illustrates a successful outcome, where the novel compound demonstrates enhanced metabolic stability, increased systemic exposure, a longer half-life, and excellent oral bioavailability compared to its parent structures. Such a profile would strongly support its advancement as a promising drug candidate for further preclinical safety and efficacy studies. The principles and methodologies detailed in this guide are broadly applicable to the pharmacokinetic characterization of other novel chemical entities, providing a solid foundation for data-driven decision-making in the drug discovery and development process.

References

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  • AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics.
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  • BenchChem. (2025). The Structure-Activity Relationship of Phenyl-Quinoline-Carboxylic Acids: A Technical Guide for Drug Discovery.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid

As researchers dedicated to advancing drug development, our work with novel chemical entities like 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid demands the highest standards of safety, not only in synthesis and a...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid demands the highest standards of safety, not only in synthesis and application but critically, in waste management. The structural complexity of this molecule—a fluorinated quinoline carboxylic acid—necessitates a disposal protocol grounded in a thorough understanding of its potential reactivity and environmental impact. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the hazards associated with 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid is fundamental to its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, we can infer its hazard profile from its structural components: a quinoline core, a carboxylic acid group, a pyridine ring, and a fluorine substituent.

Based on data from analogous compounds, the primary hazards include:

  • Skin and Eye Irritation : Many quinoline and pyridine carboxylic acids are known to cause skin irritation (H315) and serious eye irritation (H319).[1][2][3][4]

  • Respiratory Irritation : In powdered form, the compound may cause respiratory irritation (H335) if inhaled.[1][4]

  • Harmful if Swallowed : Oral toxicity (H302) is a potential hazard.[1]

  • Environmental Persistence : Fluorinated organic compounds are noted for their high persistence in the environment.[5] The carbon-fluorine bond is exceptionally strong, requiring specific disposal methods, such as high-temperature incineration, to ensure complete destruction.[6]

  • Aquatic Toxicity : Quinoline itself is toxic to aquatic life with long-lasting effects.[7]

This risk profile dictates that 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in standard trash.[8][9]

Table 1: Hazard Summary of Structural Analogs

Hazard Statement Description Common in Analogous Compounds
H302 Harmful if swallowed Yes[1]
H315 Causes skin irritation Yes[1][2][3][4]
H319 Causes serious eye irritation Yes[1][2][3][4]
H335 May cause respiratory irritation Yes[1][4]
H341 / H350 Suspected of causing genetic defects / May cause cancer Yes (for some quinolines)[7]

| H411 / H412 | Toxic/Harmful to aquatic life with long lasting effects | Yes[7][10] |

Core Principles of Disposal: Segregation, Containment, and Labeling

Effective waste management hinges on three core principles. Adherence to these principles prevents accidental chemical reactions within waste containers and ensures the waste is handled correctly by disposal technicians.

  • Segregation : Chemical wastes must be segregated based on their chemical compatibility.[11] For this compound, the most critical segregation is Halogenated Organic Waste . Mixing halogenated and non-halogenated waste streams can complicate the disposal process and increase costs. Always store in separate, designated containers.[11]

  • Containment : Use appropriate, robust, and chemically compatible containers for waste collection.[12][13] Containers must be kept securely closed except when adding waste, and should not be filled beyond 90% capacity to prevent spills and accommodate vapor expansion.[13]

  • Labeling : All waste containers must be clearly and accurately labeled.[14] The label should include the full chemical name—"6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid"—and associated hazard pictograms (e.g., irritant, health hazard).

Step-by-Step Disposal Protocols

The following protocols provide procedural guidance for disposing of various waste streams contaminated with 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid.

This category includes contaminated personal protective equipment (PPE) like gloves, weigh boats, paper towels, and bench protectors, as well as residual solid compound.

  • Collection : Designate a specific, sealable container or a robust, tear-resistant bag exclusively for solid hazardous waste contaminated with this compound.

  • Segregation : Place this container in a designated "Halogenated Solid Waste" accumulation area.

  • Labeling : Affix a hazardous waste label to the container, clearly listing "Solid Waste containing 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid."

  • Disposal : Once the container is full, ensure it is securely sealed. Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[2][3]

This includes unused solutions, reaction mixtures, and solvent rinses from glassware decontamination.

  • Collection : Use a dedicated, chemically resistant (e.g., glass or polyethylene) container with a secure, sealing cap for all liquid waste.[12]

  • Segregation : This container must be designated for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated solvents, acids, bases, or oxidizers.[11]

  • pH Consideration : Since the compound is a carboxylic acid, ensure it is not mixed with strong bases in a sealed container, which could generate gas and lead to over-pressurization. If neutralization is required for a specific process, it must be done carefully in an open or vented container before transfer to the waste vessel.

  • Labeling : Clearly label the container with "Halogenated Organic Liquid Waste," and list all components, including solvents and "6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid."

  • Storage & Disposal : Store the sealed container in a well-ventilated area, away from ignition sources, and within secondary containment.[13] Arrange for disposal through your institution's EHS office.

Properly decontaminating laboratory equipment prevents unintentional cross-contamination and ensures safety.

  • Initial Rinse : Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound. This initial rinseate is hazardous and must be disposed of as Halogenated Organic Liquid Waste (see Protocol 3.2).

  • Secondary Wash : After the initial solvent rinse, wash the glassware thoroughly with soap and water.

  • Final Rinse : Rinse with deionized water and allow to dry completely.

Workflow for Waste Segregation and Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste generated during work with 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid.

G cluster_0 Disposal Workflow start Waste Generated (Contaminated with 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid) waste_type Identify Waste Type start->waste_type solid Solid Waste Stream waste_type->solid Solid (Gloves, Paper) liquid Liquid Waste Stream waste_type->liquid Liquid (Solutions, Rinsate) glassware Decontamination Protocol waste_type->glassware Contaminated Glassware solid_container Designated Halogenated Solid Waste Container solid->solid_container Place in Container liquid_container Designated Halogenated Liquid Waste Container liquid->liquid_container Place in Container rinse Rinse with Solvent glassware->rinse Follow Protocol 3.3 label_solid Label: Contents & Hazards solid_container->label_solid Secure & Label label_liquid Label: All Components & Hazards liquid_container->label_liquid Secure & Label final_disposal Dispose via Institutional EHS / Licensed Contractor label_solid->final_disposal Store for Pickup label_liquid->final_disposal Store for Pickup rinse->liquid Collect Rinseate

Caption: Decision workflow for proper waste segregation.

Emergency Spill Procedures

Accidental spills must be managed promptly and safely.

  • Evacuate & Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Secure Area : Restrict access to the spill area.

  • Wear PPE : At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves. For large spills of the solid, an N95 respirator may be necessary.[8]

  • Containment :

    • For Solid Spills : Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a designated waste container.[2]

    • For Liquid Spills : Cover the spill with a chemical absorbent material (e.g., diatomite or universal binders).[1]

  • Cleanup & Disposal : Collect all contaminated absorbent material and place it in the designated Halogenated Solid Waste container. Decontaminate the spill surface with a suitable solvent, followed by soap and water. All cleanup materials are considered hazardous waste.

  • Report : Report the incident to your laboratory supervisor and institutional EHS office, as per local policy.

By implementing these scientifically grounded and systematic procedures, you ensure that your innovative research does not come at the cost of safety or environmental integrity.

References

  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • ChemScene. Safety Data Sheet.
  • Tokyo Chemical Industry. SAFETY DATA SHEET (6-Fluoro-2-pyridinecarboxylic Acid).
  • Tokyo Chemical Industry. SAFETY DATA SHEET (5-Fluoro-2-pyridinecarboxylic Acid).
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • GreenTec Energy. Chemical Waste Disposal Guidelines: Rules You Must Follow!
  • American Chemical Society. Hazardous Waste and Disposal.
  • University of Cambridge Safety Office. Disposal of Chemical Waste.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Fisher Scientific. SAFETY DATA SHEET (3-Quinolinecarboxylic acid).
  • Google Patents. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • PENTA. Quinoline - SAFETY DATA SHEET.

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